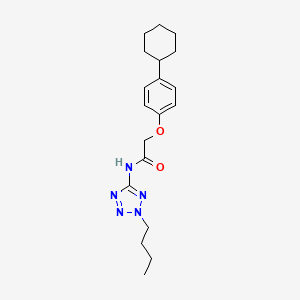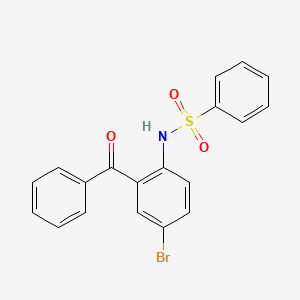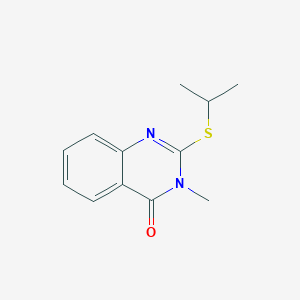![molecular formula C11H12N4O3 B4761857 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B4761857.png)
1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole
概要
説明
1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.09094026 g/mol and the complexity rating of the compound is 264. The solubility of this chemical has been described as 35.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermal Stability and Explosive Properties
1,2,4-triazoles, including variants like 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole, have been studied for their thermal stability and potential use as explosives or propellants in rocket fuels. Rao et al. (2016) investigated the thermal stability of nitro-rich 1,2,4-triazoles, highlighting their multistep decomposition mechanism and potential as propellants and explosives (Rao et al., 2016).
Ligand Formation and Metal Complexation
The formation of ligands and metal complexes involving 1,2,4-triazoles has been a subject of research. Stucky et al. (2008) explored 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, investigating their protonation and metal complex formation, which is relevant for understanding the chemical properties and potential applications of triazole derivatives (Stucky et al., 2008).
Fungicidal Activity
The fungicidal properties of 1,2,4-triazole derivatives have been a significant area of research. Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives, demonstrating their moderate to high fungicidal activities, which could be crucial for agricultural applications (Bai et al., 2020).
Antibacterial
and Antifungal ApplicationsThe antibacterial and antifungal properties of 1,2,4-triazole derivatives have been extensively researched. Upmanyu et al. (2011) synthesized a series of 1,2,4-triazoles with varying substituents and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating their potential in medical and industrial applications (Upmanyu et al., 2011).
Photophysical Properties and Sensing Applications
1,2,4-triazoles have also been studied for their photophysical properties and potential as sensors. Ujan et al. (2021) synthesized a triazole-substituted compound and explored its selectivity and sensitivity toward mercury ion detection, demonstrating its potential as a chemical sensor (Ujan et al., 2021).
Anthelmintic Activity
Research has also been conducted on the anthelmintic (anti-parasitic) activity of 1,2,4-triazole derivatives. Namratha et al. (2016) synthesized a series of triazole compounds and evaluated their efficacy as anthelmintics, indicating potential applications in veterinary and human medicine (Namratha et al., 2016).
作用機序
Target of Action
The primary target of the compound “1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole” is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
It is known that it interacts with the androgen receptor, potentially altering its activity
Result of Action
Given its interaction with the androgen receptor, it may influence cellular processes regulated by this receptor, potentially affecting cellular proliferation and differentiation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c16-15(17)10-2-4-11(5-3-10)18-7-1-6-14-9-12-8-13-14/h2-5,8-9H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOIHLJFOSMZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319960 | |
| Record name | 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695158-50-0 | |
| Record name | 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4761779.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4761785.png)


![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4761813.png)
![2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761821.png)
![4-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4761822.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4761828.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4761842.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761849.png)
![N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4761861.png)
methanone](/img/structure/B4761870.png)

![2-{[(BUTYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B4761874.png)
